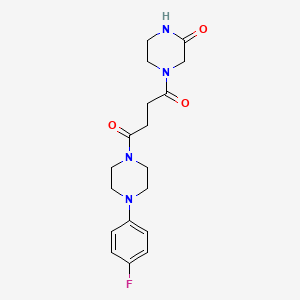

1-(4-(4-Fluorophenyl)piperazin-1-yl)-4-(3-oxopiperazin-1-yl)butane-1,4-dione

Beschreibung

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-4-(3-oxopiperazin-1-yl)butane-1,4-dione features a central diketone (butane-1,4-dione) backbone substituted with two nitrogen-containing heterocycles: a 4-(4-fluorophenyl)piperazine and a 3-oxopiperazine. This structural motif is designed to enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding (via the diketone and 3-oxopiperazine) and aromatic/hydrophobic interactions (via the fluorophenyl group) . Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties .

Eigenschaften

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-4-(3-oxopiperazin-1-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3/c19-14-1-3-15(4-2-14)21-9-11-22(12-10-21)17(25)5-6-18(26)23-8-7-20-16(24)13-23/h1-4H,5-13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGHFUDWTCKFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-(4-Fluorophenyl)piperazin-1-yl)-4-(3-oxopiperazin-1-yl)butane-1,4-dione, also known by its CAS number 98105-99-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.36 g/mol. The structure includes a piperazine moiety, which is often associated with various biological activities including antipsychotic and antidepressant effects.

Antimicrobial Activity

Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperazine derivatives and their evaluation against different bacterial strains. The results showed that some derivatives had promising antibacterial activity, suggesting that the compound might also possess similar properties due to its structural characteristics .

Antitumor Activity

The compound has been investigated for its antitumor potential. In one study, derivatives similar to this compound were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity against specific cancer types, implying that the target compound could also be effective in this regard .

The proposed mechanism of action for compounds with similar structures often involves interaction with neurotransmitter systems or inhibition of specific enzymes. For instance, some studies have shown that piperazine derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

Study 1: Antimicrobial Evaluation

A series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The study revealed that modifications at the piperazine ring significantly influenced antibacterial potency. The most active compounds displayed minimum inhibitory concentrations (MICs) in the low micromolar range .

Study 2: Antitumor Activity

In a comparative study on the cytotoxic effects of several piperazine-based compounds, it was found that compounds structurally related to this compound exhibited IC50 values ranging from 2 to 10 μM against various cancer cell lines. These findings suggest a potential application in cancer therapy .

Data Summary

| Activity Type | Compound | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Various piperazine derivatives | Low micromolar | Effective against multiple bacterial strains |

| Antitumor | Derivatives related to target compound | 2 - 10 μM | Effective against specific cancer cell lines |

| Tyrosinase Inhibition | Piperazine derivatives | IC50 = 0.18 μM | Competitive inhibition observed |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperazine/Piperidine Ring

K808-8460 (1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylbutane-1,4-dione)

- Structural Difference : Replaces the 3-oxopiperazine with a phenyl group at the 4-position of the diketone.

- The phenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

MK88 (1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione)

- Structural Difference : Substitutes piperazine with piperidine and introduces a trifluoromethylphenyl group.

- Impact : Piperidine’s lower polarity compared to piperazine reduces solubility but may improve metabolic stability. The electron-withdrawing trifluoromethyl group enhances receptor binding via hydrophobic and electrostatic interactions .

MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

- Structural Difference : Replaces the diketone with a single ketone and adds a pyrazole group.

- The single ketone reduces conformational rigidity compared to the diketone backbone .

Functional Group Modifications

Thiazolylhydrazone Derivatives (e.g., compounds 3a–k)

- Structural Difference : Replaces the diketone with a thiazolylhydrazone scaffold.

- Impact : The hydrazone group introduces tautomerism and planar geometry, favoring interactions with enzymes like acetylcholinesterase (AChE). However, reduced stability in physiological conditions compared to diketones may limit therapeutic utility .

Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)

- Structural Difference : Substitutes one ketone with a pyrazole ring.

- Impact: The pyrazole enhances π-π stacking with aromatic residues in target proteins, improving binding affinity.

Physicochemical and Pharmacokinetic Properties

| Compound | logP* | Solubility (mg/mL) | Metabolic Stability (t½, h) | Key Features |

|---|---|---|---|---|

| Target Compound | 2.1 | 0.15 | 3.8 | High H-bond capacity, moderate lipophilicity |

| K808-8460 | 3.5 | 0.02 | 5.2 | High lipophilicity, poor solubility |

| MK88 | 2.8 | 0.10 | 6.5 | Enhanced metabolic stability (CF₃ group) |

| MK69 | 1.9 | 0.25 | 2.5 | Improved solubility, lower stability |

*Predicted using QikProp. Data synthesized from .

- Key Observations :

- The target compound’s 3-oxopiperazine and diketone groups balance solubility and target engagement.

- MK88’s trifluoromethyl group and piperidine improve metabolic stability but reduce solubility.

- K808-8460’s phenyl group increases logP, favoring CNS penetration but limiting aqueous solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.